1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1-(3-nitrobenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of heterocyclic compounds This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting from readily available precursors. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. The reaction is typically carried out under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Cyclization: Bases such as sodium methoxide, solvents like butanol.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives, halogenated compounds, and more complex heterocycles.
Scientific Research Applications
1-(3-nitrobenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells . The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Thieno[2,3-d]pyrimidines: Exhibiting anticancer properties and used in drug discovery.
Pyrrolo[2,3-d]pyrimidines: Investigated for their potential as therapeutic agents in various diseases.
Uniqueness
1-(3-nitrobenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for the exploration of various biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C23H19N3O4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H19N3O4S/c27-21-20-18-11-4-5-12-19(18)31-22(20)24(14-15-7-6-10-17(13-15)26(29)30)23(28)25(21)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2 |
InChI Key |
UYPFKHLQNDZYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC=CC=C4)CC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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